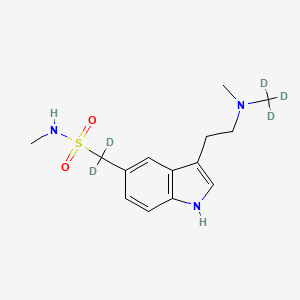
Sumatriptan-D5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sumatriptan-D5 is a deuterated form of Sumatriptan, a selective serotonin receptor agonist used primarily for the treatment of migraines and cluster headaches. The deuterated version, this compound, is labeled with five deuterium atoms, which can be used in various scientific studies to trace the metabolic pathways and pharmacokinetics of Sumatriptan.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sumatriptan-D5 involves the incorporation of deuterium atoms into the Sumatriptan molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Sumatriptan molecule are replaced with deuterium atoms using deuterated reagents under specific conditions. For example, Sumatriptan can be dissolved in deuterated methanol and subjected to catalytic hydrogenation using a deuterium gas source .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions. The process is optimized to ensure high yield and purity of the deuterated product. The reaction conditions, such as temperature, pressure, and catalyst type, are carefully controlled to achieve efficient deuteration.
化学反应分析
Types of Reactions
Sumatriptan-D5 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include deuterated analogs of Sumatriptan’s oxidation and reduction products, as well as substituted derivatives with deuterium atoms retained in the structure.
科学研究应用
Sumatriptan-D5 is widely used in scientific research due to its deuterium labeling, which allows for detailed studies of its pharmacokinetics and metabolism. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and metabolic studies.
Biology: Helps in understanding the biological pathways and interactions of Sumatriptan.
Medicine: Facilitates the study of drug metabolism and pharmacokinetics in clinical research.
Industry: Employed in the development of new formulations and drug delivery systems.
作用机制
Sumatriptan-D5 exerts its effects by acting as an agonist at serotonin (5-HT) receptors, specifically 5-HT1B and 5-HT1D receptors . This agonism leads to the constriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release, thereby alleviating migraine symptoms. The deuterium atoms in this compound do not alter its mechanism of action but allow for more precise tracking in metabolic studies.
相似化合物的比较
Sumatriptan-D5 is compared with other triptans, such as Zolmitriptan, Rizatriptan, and Naratriptan . While all these compounds act as serotonin receptor agonists, this compound’s deuterium labeling makes it unique for research purposes. The deuterium atoms provide stability and allow for detailed pharmacokinetic studies, which are not possible with non-deuterated analogs.
List of Similar Compounds
- Zolmitriptan
- Rizatriptan
- Naratriptan
- Almotriptan
- Eletriptan
This compound stands out due to its application in advanced research and its ability to provide insights into the metabolic pathways of Sumatriptan.
属性
分子式 |
C14H21N3O2S |
|---|---|
分子量 |
300.43 g/mol |
IUPAC 名称 |
1,1-dideuterio-N-methyl-1-[3-[2-[methyl(trideuteriomethyl)amino]ethyl]-1H-indol-5-yl]methanesulfonamide |
InChI |
InChI=1S/C14H21N3O2S/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3/h4-5,8-9,15-16H,6-7,10H2,1-3H3/i2D3,10D2 |
InChI 键 |
KQKPFRSPSRPDEB-TYGWEUIGSA-N |
手性 SMILES |
[2H]C([2H])([2H])N(C)CCC1=CNC2=C1C=C(C=C2)C([2H])([2H])S(=O)(=O)NC |
规范 SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


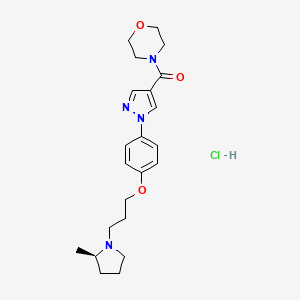
![N-[5-(2-cyclopropylethynyl)-1,3,4-thiadiazol-2-yl]-4-[2-(difluoromethyl)-5-methoxypyridin-4-yl]-6-(1-methylpyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B12375654.png)
![1-(3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-3-((3,4-dimethoxyphenethyl)amino)propan-1-one](/img/structure/B12375656.png)
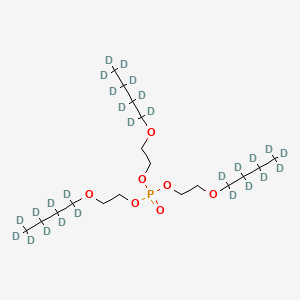
![4-[2-[4-[[1-[4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]-6-(1,5-dimethyl-6-oxopyridin-3-yl)quinazolin-2-yl]piperidin-4-yl]methyl]piperazin-1-yl]-2-oxoethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12375669.png)
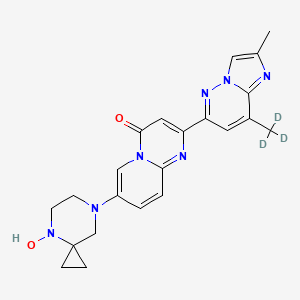
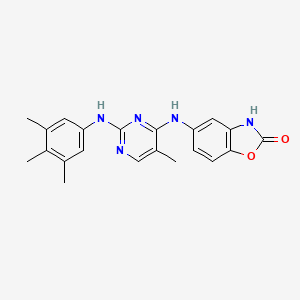
![1-[7-[6-ethenyl-8-ethoxy-7-(5-methyl-1H-indazol-4-yl)-2-(1-methylpiperidin-4-yl)oxyquinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one](/img/structure/B12375681.png)
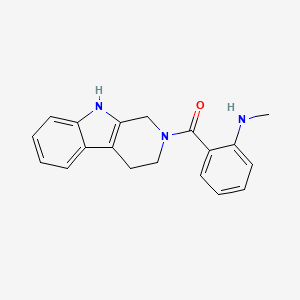
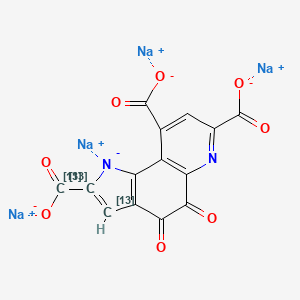
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[8-aminooctyl-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfonylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12375688.png)
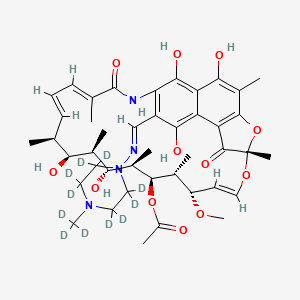
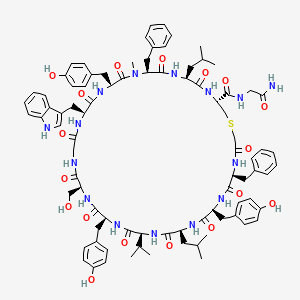
![2-Hydroxy-5-[2-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]benzoic acid](/img/structure/B12375710.png)
